Molecular Weight and Structural Differentiation: S-Aryl Thiooxamate vs. Methyl α-Keto Ester
This compound is a S-aryl thiooxamate (C₁₁H₁₁ClO₃S) with a molecular weight of 258.72 g/mol, directly comparable to its closest α-keto ester analog, methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate (C₁₀H₉ClO₃), which has a molecular weight of 212.63 g/mol . The key difference is the replacement of a carbonyl oxygen with a sulfur atom in the linkage to the aryl ring, resulting in a distinct molecular formula and a 46.09 g/mol increase in molecular weight . This sulfur incorporation is critical for imparting specific reactivity, such as thio-Claisen rearrangements or oxidation to sulfoxides/sulfones, which are inaccessible to the oxygen analog [1].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | 258.72 g/mol; C₁₁H₁₁ClO₃S |
| Comparator Or Baseline | Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate: 212.63 g/mol; C₁₀H₉ClO₃ |
| Quantified Difference | Δ = +46.09 g/mol; Presence of sulfur atom vs. oxygen |
| Conditions | Calculated from chemical structures |
Why This Matters
The sulfur atom in the thioester linkage provides a 'chemical handle' for orthogonal synthetic transformations (e.g., selective oxidation, nucleophilic substitution), enabling divergent synthetic pathways not possible with the all-oxygen α-keto ester analog.
- [1] da Cunha, T. T.; Oliveira, W. X. C.; Marzano, I. M.; Pinheiro, C. B.; Pereira-Maia, E. C.; Pereira, C. L. M. Topological control of supramolecular crystal structures of phenylene bis-monothiooxamate derivatives and in vitro anticancer activity. Journal of Molecular Structure 2017, 1149, 803-811. https://doi.org/10.1016/j.molstruc.2017.08.016. View Source
